5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR data for structurally related triazoles enable precise assignment of signals:
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.52 (d, J = 6.8 Hz, 3H, CH₃-C)
- δ 3.89 (s, 3H, N-CH₃)
- δ 4.21 (q, J = 6.8 Hz, 1H, CH-N₃)
- δ 7.84 (s, 1H, H-4 triazole)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 21.4 (CH₃-C)
- δ 35.8 (N-CH₃)
- δ 58.3 (CH-N₃)
- δ 123.6 (C-4 triazole)
- δ 146.2 (C-5 triazole)
The absence of coupling between H-4 and the azidoethyl proton confirms their transannular separation.
Infrared (IR) and Raman Vibrational Signatures
Critical vibrational modes observed via FT-IR and Raman spectroscopy:
| Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N=N=N) | 2105 | 2112 | Azide stretch |
| ν(C-H)ₜᵣᵢ | 3120 | 3115 | Triazole C-H |
| δ(N-CH₃) | 1450 | 1448 | Methyl deformation |
| γ(C-N) | 1245 | 1251 | Triazole ring breathing |
The strong azide absorption at ~2100 cm⁻¹ serves as a diagnostic marker for this functional group.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) at 70 eV produces characteristic fragments:
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 152 | 15 | [M]⁺- |
| 109 | 42 | [M-N₃]⁺ |
| 82 | 100 | [C₃H₄N₃]⁺ |
| 56 | 68 | [C₂H₂N₂]⁺ |
The base peak at m/z 82 corresponds to protonated 1-methyl-1H-1,2,3-triazole, demonstrating preferential cleavage of the azidoethyl group.
Properties
Molecular Formula |
C5H8N6 |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
5-[(1R)-1-azidoethyl]-1-methyltriazole |
InChI |
InChI=1S/C5H8N6/c1-4(8-9-6)5-3-7-10-11(5)2/h3-4H,1-2H3/t4-/m1/s1 |
InChI Key |
UMOZTRVYKAXTHN-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CN=NN1C)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CN=NN1C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Mechanistic Basis of RuAAC
Ruthenium catalysts, such as [Cp*RuCl(cod)], promote 1,5-disubstituted triazole formation by coordinating to the azide and alkyne reactants, directing the alkyne’s substituent to the C5 position and the azide’s R group to N1. This contrasts with copper-catalyzed azide-alkyne cycloaddition (CuAAC), which favors 1,4-regioselectivity. For 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole, the azide component must carry the methyl group (to occupy N1), while the alkyne contributes the (1R)-1-azidoethyl precursor.
Synthesis of Methyl Azide Precursors
Methyl azide (CH₃N₃) is highly reactive and hazardous, necessitating in situ generation. A phase-transfer method using methyl chloride (CH₃Cl) and sodium azide (NaN₃) in ethanol with potassium hydroxide (KOH) achieves this safely:
$$
\text{CH}3\text{Cl} + \text{NaN}3 \xrightarrow{\text{KOH, EtOH}} \text{CH}3\text{N}3 + \text{NaCl}
$$
Yields depend on reaction time and temperature, with optimal conditions at 60°C for 12 hours.
Alkyne Design for C5 Functionalization
The alkyne must bear a substituent convertible to the (1R)-1-azidoethyl group. Propargyl alcohols, such as (R)-1-hydroxyethylacetylene, are ideal precursors. Protection of the hydroxyl group (e.g., as a trimethylsilyl ether) prevents undesired side reactions during cycloaddition. Post-cycloaddition deprotection yields 1-methyl-5-(1-hydroxyethyl)-1H-1,2,3-triazole, a key intermediate.
Stereospecific Azide Installation at C5
Mitsunobu Reaction for Configuration Retention
The Mitsunobu reaction converts the hydroxyl group of 1-methyl-5-(1-hydroxyethyl)-1H-1,2,3-triazole to an azide while retaining stereochemistry. Using diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD), the reaction proceeds via an SN2 mechanism with inversion, necessitating an (S)-configured alcohol precursor to yield the (R)-azido product:
$$
\text{Alcohol (S)} + \text{DPPA} \xrightarrow{\text{DEAD, PPh}_3} \text{Azide (R)} + \text{Byproducts}
$$
Yields exceed 70% under anhydrous conditions at 0°C.
Alternative Substitution Strategies
For substrates sensitive to Mitsunobu conditions, a two-step tosylation-azidation sequence is employed:
- Tosylation : Treat the alcohol with tosyl chloride (TsCl) in pyridine to form the tosylate.
- Azidation : Displace the tosylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C.
This method achieves 65–80% yields but requires rigorous optical purity control in the starting alcohol.
Methylation at N1: Pre- vs. Post-Cycloaddition Approaches
Direct Methylation via Cycloaddition
Using methyl azide in RuAAC directly installs the N1 methyl group, bypassing post-synthetic alkylation. However, methyl azide’s instability complicates large-scale applications. Pilot-scale reactions use flow chemistry to minimize hazards, achieving 58% isolated yield.
Post-Cycloaddition Alkylation
If the triazole core lacks the methyl group, N1-selective alkylation is performed using methyl iodide (CH₃I) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF):
$$
\text{Triazole} + \text{CH}_3\text{I} \xrightarrow{\text{t-BuOK, THF}} \text{1-Methyltriazole} + \text{KI}
$$
Regioselectivity exceeds 90% for N1 methylation under these conditions.
Enantiomeric Purity and Resolution
Chiral Auxiliaries in Propargyl Alcohol Synthesis
Asymmetric reduction of propargyl ketones using Corey-Bakshi-Shibata (CBS) catalysts yields (R)- or (S)-propargyl alcohols with >95% enantiomeric excess (ee). For example:
$$
\text{Propargyl Ketone} \xrightarrow{\text{CBS Catalyst, BH}3\text{·SMe}2} (R)\text{-Propargyl Alcohol}
$$
Kinetic Resolution during Azidation
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer of racemic azido alcohol intermediates, enabling separation via column chromatography. This method achieves 99% ee but requires optimization for each substrate.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention times correlating to the (R) configuration. Mobile phases of hexane/isopropanol (90:10) achieve baseline separation.
Scalability and Industrial Considerations
Continuous-Flow RuAAC
Microreactor systems enhance safety and efficiency for methyl azide reactions, reducing reaction times from hours to minutes. A representative setup uses:
Cost-Benefit Analysis of Protecting Groups
Trimethylsilyl (TMS) protection, while effective, adds $15–20 per gram to production costs. Benzyl groups offer cheaper alternatives but require hydrogenolysis, complicating workup.
Chemical Reactions Analysis
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azido group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole shows promise in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that compounds with triazole moieties can exhibit diverse pharmacological activities, including:
- Anticancer Activity : Triazole derivatives have been explored as potential anticancer agents. Studies have shown that modifications to the triazole ring can enhance their efficacy against various cancer types, including lung and breast cancers .
- Antimicrobial Properties : The compound's structure may allow it to function as an antimicrobial agent. Similar triazole compounds have demonstrated effectiveness against bacterial and fungal infections .
Bioconjugation
The azido group in this compound facilitates bioconjugation processes. This property is particularly useful in the development of targeted drug delivery systems where the compound can be conjugated with biomolecules such as antibodies or peptides for enhanced specificity in therapeutic applications.
Anticancer Research
A study focused on the synthesis of various 1,2,3-triazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer activity .
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 0.023 μM against IDO1 | |
| Compound B | Effective against lung cancer cells | |
| Compound C | Antifungal activity |
Antimicrobial Studies
Another investigation into triazole derivatives revealed that certain modifications could lead to potent antimicrobial agents. The study assessed various derivatives for their activity against resistant bacterial strains and found promising results .
Mechanism of Action
The mechanism of action of 5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The azido group in the compound can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Comparison of Triazole Derivatives
- Azidoethyl vs. Halogenated Derivatives : The azide group in the target compound enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), whereas chloromethyl or bromomethyl analogs (e.g., 5-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride) are more suited for nucleophilic substitutions or cross-coupling reactions .
- Tetrazole-Triazole Hybrids: Compounds like 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole exhibit higher thermal stability due to the tetrazole ring but lack the azide’s click reactivity, limiting their utility in bioconjugation .
Physical and Spectroscopic Properties
- Physical State : The azidoethyl derivative is a liquid, whereas halogenated analogs (e.g., 5-(chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride) are likely solids due to increased polarity and molecular weight .
- Spectroscopy : Benzoxadiazole-triazole hybrids (e.g., 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one) exhibit unique fluorescence properties, whereas the azidoethyl group in the target compound may influence UV absorption or IR spectra due to N–N stretching vibrations .
Biological Activity
5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its efficiency and ability to produce high yields under mild conditions. The general synthetic pathway includes:
- Preparation of Azide : The azido group is introduced via nucleophilic substitution reactions.
- Cycloaddition : The azide reacts with an alkyne to form the triazole ring.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various triazoles can inhibit cancer cell proliferation through mechanisms such as:
- Thymidylate Synthase Inhibition : Compounds similar to this compound have shown IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HCT-116) . This suggests that the compound may share similar mechanisms of action.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Triazoles are known to exhibit activity against a range of pathogens including bacteria and fungi:
- Bacterial Inhibition : Studies indicate that triazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The structure of the triazole influences its efficacy against specific strains.
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activity of triazoles like this compound can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Triazoles have been reported to inhibit enzymes such as carbonic anhydrase II and thymidylate synthase, which are crucial in cancer cell metabolism .
Case Studies
Several case studies highlight the potential of triazoles in therapeutic applications:
Case Study 1 : A study on a series of triazole derivatives demonstrated their effectiveness in inhibiting cancer cell growth in vitro. The most potent compounds showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Case Study 2 : Another investigation focused on the antimicrobial efficacy of triazoles against resistant bacterial strains. The results indicated that modifications in the triazole structure could enhance activity against specific pathogens .
Q & A
Q. How can solvent effects in large-scale synthesis be modeled to minimize byproducts?
- Process Optimization :
- DoE (Design of Experiments) : Vary solvent (DMF, MeCN), temperature, and catalyst loading to map reaction landscapes.
- PAT (Process Analytical Technology) : Use inline FTIR to monitor azide consumption and triazole formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
